2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester 2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 1312942-10-1
VCID: VC11729947
InChI: InChI=1S/C13H18BN3O2S/c1-9-6-17(8-15-9)11-16-10(7-20-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=C(N=C3)C
Molecular Formula: C13H18BN3O2S
Molecular Weight: 291.2 g/mol

2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester

CAS No.: 1312942-10-1

Cat. No.: VC11729947

Molecular Formula: C13H18BN3O2S

Molecular Weight: 291.2 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester - 1312942-10-1

Specification

CAS No. 1312942-10-1
Molecular Formula C13H18BN3O2S
Molecular Weight 291.2 g/mol
IUPAC Name 2-(4-methylimidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Standard InChI InChI=1S/C13H18BN3O2S/c1-9-6-17(8-15-9)11-16-10(7-20-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Standard InChI Key MQSQIIOAOGCILE-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=C(N=C3)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=C(N=C3)C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester belongs to the class of organoboron compounds, featuring a thiazole ring (C₃H₃NS) fused with a 4-methylimidazole substituent at the 2-position and a boronic acid pinacol ester group at the 4-position. Its molecular formula, C₁₃H₁₈BN₃O₂S, corresponds to a molecular weight of 291.2 g/mol. The IUPAC name, 2-(4-methylimidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole, reflects its intricate substitution pattern.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.1312942-10-1
Molecular FormulaC₁₃H₁₈BN₃O₂S
Molecular Weight291.2 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=C(N=C3)C
InChI KeyMQSQIIOAOGCILE-UHFFFAOYSA-N
PubChem CID45785975

The boronic acid pinacol ester group enhances stability and reactivity, making the compound suitable for cross-coupling reactions. The thiazole and imidazole rings contribute to its planar aromatic structure, which may facilitate π-π stacking interactions with biological targets.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(4-methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester typically involves multi-step reactions, as outlined in a patented methodology :

  • Bromination and Esterification:
    Starting with 2,5-dibromothiazole, treatment with methyl chloroformate in the presence of n-butyllithium yields 2-methyl formate-5-bromothiazole. This step achieves a 67% yield under cryogenic conditions (-100°C) in diethyl ether .

  • Suzuki-Miyaura Coupling:
    The brominated intermediate undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂) in 1,4-dioxane at 80°C. Using potassium acetate and palladium chloride bis(triphenylphosphine) ([PdCl₂(PPh₃)₂]), this step attains an 85% yield, resulting in the final product .

Table 2: Synthesis Parameters

StepReagents/ConditionsYieldKey Features
1n-BuLi, methyl chloroformate, -100°C67%Cryogenic lithiation, esterification
2B₂pin₂, [PdCl₂(PPh₃)₂], 80°C85%Suzuki coupling, dioxane solvent

Optimization Challenges

The exothermic nature of the lithiation step necessitates precise temperature control to prevent side reactions. Catalyst loading (5% Pd) and solvent choice (1,4-dioxane) are critical for maximizing yield . Purification via silica gel chromatography ensures high purity (>95%), as confirmed by thin-layer chromatography (TLC) .

Reactivity and Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester group enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides. This reactivity is pivotal for constructing biaryl systems prevalent in pharmaceuticals . For example, coupling with 5-bromo-2-aminopyridine could yield kinase inhibitor precursors.

Hydrolysis and Functionalization

Hydrolysis of the pinacol ester under acidic conditions generates the corresponding boronic acid, which may undergo further transformations (e.g., oxidation to phenol derivatives). The methylimidazole moiety also serves as a site for N-alkylation or metal coordination.

SolventSolubility (mg/mL)
DMSO≥10
Ethanol<1
WaterInsoluble

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